molecular formula C9H13NO2S B1526486 1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 1250921-74-4

1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B1526486
CAS No.: 1250921-74-4
M. Wt: 199.27 g/mol
InChI Key: WBVOJSFFNUEFDW-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to describe these effects in detail.

Biochemical Analysis

Biochemical Properties

1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one plays a significant role in biochemical reactions due to its thiazole ring structure. Thiazole rings are known to interact with various enzymes and proteins, influencing their activity. This compound may interact with enzymes involved in oxidative stress responses and metabolic pathways, such as cytochrome P450 enzymes. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter gene expression by binding to transcription factors or modifying epigenetic markers .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins or enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, it can induce changes in gene expression by interacting with transcription factors or chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects observed in in vitro or in vivo studies include sustained modulation of cellular signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function or providing protection against oxidative stress. At high doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, such as cytochrome P450 enzymes. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the compound may be metabolized into active or inactive metabolites, which can further influence its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation within certain tissues or cellular compartments can affect its function. For instance, the compound may accumulate in the mitochondria, where it can influence cellular respiration and energy production .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .

Properties

IUPAC Name

1-[2-(2-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-6-9(7(2)11)13-8(10-6)4-5-12-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVOJSFFNUEFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCOC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.